molecular formula C13H18N2O B8385476 7-(1-Ethylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

7-(1-Ethylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B8385476
M. Wt: 218.29 g/mol
InChI Key: XTEISFYIOZPTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(1-Ethylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

3-methyl-4-pentan-3-yl-1H-benzimidazol-2-one

InChI

InChI=1S/C13H18N2O/c1-4-9(5-2)10-7-6-8-11-12(10)15(3)13(16)14-11/h6-9H,4-5H2,1-3H3,(H,14,16)

InChI Key

XTEISFYIOZPTDR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C2C(=CC=C1)NC(=O)N2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-(1-ethyl-1-hydroxypropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (6.00 g, 25.6 mmol) and 6N HCl (20 mL) in ethanol (100 mL) was stirred at 50° C. for 3 h. The mixture was concentrated in vacuo, and the resulting residue was dissolved in ethyl acetate, washed with aqueous potassium carbonate. The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo to give pale yellow oil, which was used in the next reaction without further purification. MS Calcd.: 216. Found: 217 (M+H). The crude material was dissolved in ethanol (150 mL). This solution was treated with 10% palladium on carbon (50% wet; 1.00 g), purged with hydrogen, and stirred under 5 atoms hydrogen for 7 h. The catalyst was removed by filtration and the filtrate was concentrated in vacuo. The residue was crystallized from ethanol/diethylether to afford the title compound as colorless crystals (3.02 g, 54%). mp 130-132° C.
Name
7-(1-ethyl-1-hydroxypropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
54%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.